3-[(4-Chlorophenoxy)acetyl]-1,3-benzothiazol-2(3H)-one
3-[(4-Chlorophenoxy)acetyl]-1,3-benzothiazol-2(3H)-one
Brand Name:
Vulcanchem
CAS No.:
120914-19-4
VCID:
VC0429495
InChI:
InChI=1S/C15H10ClNO3S/c16-10-5-7-11(8-6-10)20-9-14(18)17-12-3-1-2-4-13(12)21-15(17)19/h1-8H,9H2
SMILES:
C1=CC=C2C(=C1)N(C(=O)S2)C(=O)COC3=CC=C(C=C3)Cl
Molecular Formula:
C15H10ClNO3S
Molecular Weight:
319.8g/mol
3-[(4-Chlorophenoxy)acetyl]-1,3-benzothiazol-2(3H)-one
CAS No.: 120914-19-4
Main Products
VCID: VC0429495
Molecular Formula: C15H10ClNO3S
Molecular Weight: 319.8g/mol
CAS No. | 120914-19-4 |
---|---|
Product Name | 3-[(4-Chlorophenoxy)acetyl]-1,3-benzothiazol-2(3H)-one |
Molecular Formula | C15H10ClNO3S |
Molecular Weight | 319.8g/mol |
IUPAC Name | 3-[2-(4-chlorophenoxy)acetyl]-1,3-benzothiazol-2-one |
Standard InChI | InChI=1S/C15H10ClNO3S/c16-10-5-7-11(8-6-10)20-9-14(18)17-12-3-1-2-4-13(12)21-15(17)19/h1-8H,9H2 |
Standard InChIKey | PHKZIWIWTNIDLG-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N(C(=O)S2)C(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES | C1=CC=C2C(=C1)N(C(=O)S2)C(=O)COC3=CC=C(C=C3)Cl |
PubChem Compound | 2754644 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume